Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-phenyl-succinamic acid and its derivatives. It delves into the historical context of their discovery, details the evolution of their synthesis, provides in-depth protocols for their characterization, and explores their multifaceted applications in medicine, materials science, and agriculture. This document is designed to serve as a valuable resource for researchers and professionals engaged in the study and application of these versatile compounds.
Historical Perspective: The Genesis of a Versatile Scaffold
The journey of N-phenyl-succinamic acid compounds began in the early 20th century, a period of burgeoning exploration in organic synthesis. A pivotal moment in the history of this chemical class was the work of German chemist Richard Anschütz. In 1907, Anschütz was the first to report the synthesis of a phenylsuccinamic acid by reacting racemic phenylsuccinic anhydride with ammonia[1]. This foundational work laid the groundwork for future investigations into the synthesis and properties of a wide array of N-substituted succinamic acids and their derivatives.
Early research primarily focused on the fundamental reactions of cyclic anhydrides with amines, establishing the basic principles for the formation of the amic acid linkage. Over the decades, these initial studies have evolved into a sophisticated understanding of the reactivity of these molecules, paving the way for the development of a diverse range of compounds with significant biological and material properties.
Synthetic Methodologies: Crafting the N-Phenyl-Succinamic Acid Core
The synthesis of N-phenyl-succinamic acid and its derivatives can be broadly categorized into two primary approaches: the direct reaction of an anhydride with an amine and a two-step process involving the formation and subsequent ring-opening of an N-substituted succinimide.
Direct Aminolysis of Succinic Anhydrides
The most straightforward method for the preparation of N-phenyl-succinamic acid involves the direct reaction of succinic anhydride with aniline. This nucleophilic acyl substitution reaction is typically carried out in a suitable solvent, such as toluene or benzene, and proceeds readily at room temperature or with gentle heating. The reaction is generally high-yielding and results in the formation of the desired amic acid as a solid product that can be easily isolated by filtration.[2][3]
A key consideration in this synthetic approach is the potential for the amic acid to undergo intramolecular cyclization to form the corresponding succinimide, particularly at elevated temperatures. Therefore, careful control of the reaction conditions is crucial to maximize the yield of the desired N-phenyl-succinamic acid.
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caption: "Direct aminolysis of succinic anhydride with aniline."
Two-Step Synthesis via N-Phenylsuccinimide
An alternative and versatile approach involves a two-step process. The first step is the synthesis of N-phenylsuccinimide, which is typically achieved by reacting succinic anhydride with aniline at a higher temperature to drive the cyclization, often in the presence of a dehydrating agent like acetic anhydride. The resulting N-phenylsuccinimide can then be isolated and subsequently subjected to a ring-opening reaction to yield the desired N-phenyl-succinamic acid derivative. This method offers greater control over the final product and is particularly useful for the synthesis of derivatives with specific functionalities.
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caption: "Two-step synthesis via N-phenylsuccinimide intermediate."
In-depth Characterization: Unveiling the Molecular Architecture
A thorough characterization of N-phenyl-succinamic acid and its derivatives is essential to confirm their identity, purity, and three-dimensional structure. A combination of spectroscopic and crystallographic techniques is typically employed.
Spectroscopic Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the key functional groups present in N-phenyl-succinamic acid. Characteristic absorption bands include a broad O-H stretch from the carboxylic acid group (typically around 3000 cm⁻¹), a C=O stretch from the carboxylic acid (around 1700 cm⁻¹), and another C=O stretch from the amide group (around 1650 cm⁻¹). The N-H stretch of the amide is also observable (around 3300 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The ¹H NMR spectrum of N-phenylsuccinamic acid will show distinct signals for the aromatic protons of the phenyl group, the methylene protons of the succinic acid backbone, and the amide and carboxylic acid protons. The ¹³C NMR spectrum will display characteristic peaks for the carbonyl carbons of the amide and carboxylic acid, as well as the carbons of the phenyl ring and the aliphatic backbone.
| Proton (¹H) | Typical Chemical Shift (ppm) | Carbon (¹³C) | Typical Chemical Shift (ppm) |
| Aromatic (C₆H₅) | 7.0 - 7.5 | Carbonyl (Amide) | ~172 |
| Methylene (-CH₂-CH₂-) | 2.5 - 3.0 | Carbonyl (Acid) | ~175 |
| Amide (N-H) | 8.0 - 9.0 | Aromatic (C₆H₅) | 120 - 140 |
| Carboxylic Acid (O-H) | 10.0 - 12.0 | Methylene (-CH₂-) | 30 - 35 |
Table 1: Typical NMR chemical shifts for N-phenylsuccinamic acid.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state. Studies on N-phenylsuccinamic acid have shown that in the crystal, the molecules are packed into infinite chains through intermolecular N-H···O and O-H···O hydrogen bonds.[4][5] The conformations of the N-H and C=O bonds in the amide segment are typically found to be anti to each other.[4][5]
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caption: "General workflow for X-ray crystal structure determination."
Applications: A Scaffold of Diverse Functionality
The N-phenyl-succinamic acid core and its derivatives have found applications in a variety of fields, most notably in drug discovery and development.
Drug Development: A Focus on Anticonvulsant Activity
The most well-documented therapeutic application of this class of compounds is in the development of anticonvulsant agents. The cyclic counterparts of N-phenyl-succinamic acids, the N-phenylsuccinimides, have been extensively studied for their ability to treat absence seizures.
Mechanism of Action: The primary mechanism of action of succinimide anticonvulsants is the inhibition of low-voltage-activated T-type calcium channels in the thalamus region of the brain.[1][6] Absence seizures are associated with characteristic spike-and-wave discharges that are believed to be generated by the oscillatory activity of thalamocortical neurons, which is dependent on T-type calcium currents. By blocking these channels, succinimide derivatives reduce the abnormal electrical activity in the brain, thereby suppressing seizures.[1][6]
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succinimide -> inhibition;
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ca_influx -> neuronal_hyperexcitability;
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caption: "Mechanism of action of succinimide-based anticonvulsants."
Antimicrobial and Anti-inflammatory Potential
Emerging research suggests that N-phenyl-succinamic acid derivatives may also possess antimicrobial and anti-inflammatory properties. Some studies have shown that related N-phenylsuccinimides exhibit antibacterial activity, with maleimide derivatives being significantly more potent than their succinimide counterparts.[6] Additionally, various N-phenyl-substituted compounds have been investigated for their anti-inflammatory effects, suggesting that the N-phenyl-succinamic acid scaffold could be a starting point for the development of novel anti-inflammatory agents.[7][8][9][10]
Materials Science: Building Blocks for Polymers
The difunctional nature of N-phenyl-succinamic acid, possessing both a carboxylic acid and an amide group, makes it a potential monomer for the synthesis of polyamides and other polymers. While the direct polymerization of N-phenyl-succinamic acid is not widely reported, related succinic acid and aniline derivatives are used in the synthesis of high-performance polymers.[11][12][13][14] The incorporation of the N-phenyl-succinamic acid moiety into a polymer backbone could impart specific properties, such as altered solubility, thermal stability, and mechanical strength.
Agriculture: Exploring Potential as Plant Growth Regulators
While direct evidence for the use of N-phenyl-succinamic acid derivatives as plant growth regulators is limited, the broader class of compounds containing phenyl and carboxylic acid or amide functionalities has been explored for such applications. For instance, some phenylacetic acid derivatives have been patented as fungicides.[15] The structural similarity of N-phenyl-succinamic acid to some known plant growth regulators and herbicides suggests that this class of compounds could be a fruitful area for future research in agrochemicals.[16][17]
Experimental Protocols
Synthesis of N-Phenyl-Succinamic Acid
Materials:
Procedure:
-
Dissolve succinic anhydride (0.01 mol) in 25 mL of toluene with gentle warming.
-
In a separate flask, dissolve aniline (0.01 mol) in 20 mL of toluene.
-
Add the aniline solution dropwise to the succinic anhydride solution with constant stirring.
-
Continue stirring the mixture for one hour at room temperature, then let it stand for an additional hour.
-
Treat the mixture with dilute hydrochloric acid to remove any unreacted aniline.
-
Filter the resulting solid N-phenyl-succinamic acid under suction.
-
Wash the solid thoroughly with water to remove unreacted succinic anhydride and succinic acid.
-
Recrystallize the crude product from ethanol to obtain pure N-phenyl-succinamic acid.[2]
Characterization by ¹H NMR Spectroscopy
Sample Preparation:
Instrumental Parameters (Example):
-
Spectrometer: 400 MHz
-
Solvent: DMSO-d₆
-
Number of Scans: 16
-
Relaxation Delay: 1 s
Data Analysis:
-
Acquire the ¹H NMR spectrum.
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to assign the signals to the specific protons in the molecule.
Conclusion
N-phenyl-succinamic acid and its derivatives represent a class of compounds with a rich history and a promising future. From their initial discovery in the early 20th century to their current applications in medicinal chemistry and potential in materials science and agriculture, these molecules have demonstrated remarkable versatility. The straightforward synthesis, coupled with the potential for diverse biological activity, ensures that N-phenyl-succinamic acid will remain a compelling scaffold for scientific exploration and innovation for years to come.
References
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- Gomez, J. E., et al. (2004). Synthesis of New Optically Active and Racemic Phenylsuccinamic Acids. Synthesis, 2004(10), 1617-1622.
- Gowda, B. T., et al. (2011). N-Phenylsuccinamic acid. Acta Crystallographica Section E: Structure Reports Online, 67(2), o249.
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PrepChem. (n.d.). Preparation of succinanilic acid (N-phenylsuccinamic acid; N-phenylbutanedioic acid monoamide). Retrieved from [Link]
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RxList. (2021, August 10). How Do Succinimide Anticonvulsants Work? Retrieved from [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Methsuximide? Retrieved from [Link]
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Drugs.com. (n.d.). List of Succinimide anticonvulsants. Retrieved from [Link]
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PubMed. (2011). N-Phenyl-succinamic acid. Retrieved from [Link]
- Kuo, S. C., et al. (1994). Antibacterial activity of N-phenylmaleimides, N-phenylsuccinimides and related compounds.
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PubChem. (n.d.). Phenylsuccinic acid. Retrieved from [Link]
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Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
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University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]
- Singh, R., et al. (2018). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters, 28(15), 2556-2561.
- Iovu, M., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
- Kucukguzel, I., et al. (2007). Synthesis and anti-inflammatory activity of some novel 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives. European Journal of Medicinal Chemistry, 42(7), 993-1001.
- Bethegnies, G., et al. (1989). Substituted phenylthiophenylamines with antiinflammatory activity. Il Farmaco, 44(7-8), 683-694.
- Zakeel, M. C. M. (2015). Antimicrobial activity of N-phenyl laurohydroxamic acid. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1334-1338.
- Kumar, S., et al. (2010). Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives. E-Journal of Chemistry, 7(4), 1253-1258.
- Zarubaev, V. V., et al. (2023).
- Brand, S., et al. (1991). Derivatives of phenylacetic acid and fungicides containing them. EP0422597B1.
- Smith, D. W., et al. (2021). Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. Polymers, 13(22), 3959.
- Gurbuzer, A. (2021). Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal. International Journal of Plant Based Pharmaceuticals, 1(1), 42-47.
- Upjohn Co. (1974). Phenylnitramine herbicides. US3844762A.
- Sajan, D., et al. (2011). NIR–FT Raman, FT–IR and surface-enhanced Raman scattering and DFT based theoretical studies on the adsorption behaviour of (S)-Phenylsuccinic acid on silver colloidal nanoparticles. Journal of Raman Spectroscopy, 42(3), 511-519.
- Pal, C., et al. (2012). Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury. Toxicology and Applied Pharmacology, 264(2), 253-262.
- Kleina, O., et al. (2005). Acidic derivatives of the fungicide fenpiclonil: Effect of adding a methyl group to the N-substituted chain on systemicity and fungicidal activity. Pest Management Science, 61(12), 1145-1150.
- Chen, Y., et al. (2015). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Journal of Biomaterials Science, Polymer Edition, 26(13), 856-871.
- Cieniecka-Rosłonkiewicz, A., et al. (2020).
- Perjesi, P., et al. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. Scientific Reports, 11(1), 4983.
- Zhang, X., et al. (2020). Synthesis of succinic acid‐based polyamide through direct solid‐state polymerization method: Avoiding cyclization of succinic acid. Journal of Applied Polymer Science, 137(46), 49455.
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